molecular formula C8H6O4 B1353272 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde CAS No. 4720-68-7

6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde

Cat. No.: B1353272
CAS No.: 4720-68-7
M. Wt: 166.13 g/mol
InChI Key: SXMMQAVECVAGBF-UHFFFAOYSA-N
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Description

6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound with the molecular formula C8H6O4. It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring. This compound is known for its unique structure, which includes a hydroxyl group and an aldehyde group attached to the benzodioxole ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as catechol or its derivatives.

    Formation of Benzodioxole Ring: The precursor undergoes a cyclization reaction to form the benzodioxole ring. This step often involves the use of reagents like acetic anhydride or acetyl chloride in the presence of a catalyst.

    Introduction of Hydroxyl Group: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Formylation: The final step involves the formylation of the hydroxylated benzodioxole to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways.

    Pathways Involved: It can affect cellular pathways related to apoptosis, inflammation, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the benzodioxole ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-hydroxy-1,3-benzodioxole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMMQAVECVAGBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425116
Record name 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4720-68-7
Record name 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxy-1,3-dioxaindane-5-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of sesamol (8.28 g), ethyl orthoformate (53.58 g) and benzene (120 ml), powdered anhydrous aluminum chloride (12.0 g) was added, followed by stirring at room temperature for 1 hour. The mixture was then poured into 5% hydrochloric acid (180 ml) and stirred at room temperature for 30 minutes. After the insoluble substance was filtered off, the filtrate was extracted with ether. The ether layer was washed with water and dried (MgSO4), after which the solvent was evaporated off. The residue was subjected to silica gel column chromatography and eluted with ethyl acetate-hexane (1:8, v/v) to yield 2-hydroxy-4,5-methylenedioxybenzaldehyde (3.48 g, 35%) having a melting point of 128°-129° C.
Quantity
8.28 g
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
53.58 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

This Example was repeated on a larger scale. Sesamol (50.98 g, 369 mmol) was dissolved in 600 mL of CH2Cl2 followed by 52 mL (448 mmol) of SnCl4 and the solution was cooled to 0° C. Cl2CHOCH3 (35 mL, 387.5 mmol) was added dropwise as the reaction mixture warmed to room temperature, and was then stirred for 3 h. The mixture was poured over ice, the water layer was separated and extracted once with CH2Cl2 (30 mL). The organic extracts were combined, washed with 2M HCl (5×100 mL), and brine (50 mL), and then passed through a small column packed with MgSO4, which removed color. The solvent was evaporated to yield 28 g (46% yield): mp 119° C.; 1H-NMR (CDCl3) δ 9.63 (s, 1, CHO); 6.87 (s, 1, ArH); 6.47 (s, 1, ArH); 6.02 (s, 2, ArOCH2O); 1.54 (s, 1, ArOH); low resolution CIMS: m/z (rel. intensity) 167 (MH+, 100). Anal. Calcd. for C8H6O4: C, 57.84; H, 3.64. Found: C, 57.65; H, 3.76.
Quantity
50.98 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
SnCl4
Quantity
52 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a 500 mL recovery flask, 10.0 g (72.4 mmol) of sesamol (manufactured by Tokyo Chemical Industry Co., Ltd.) and 15.2 g (109 mmol, 1.5 eq) of hexamethylenetetramine (manufactured by Tokyo Chemical Industry Co., Ltd.) were dissolved in 100 ml of trifluoroacetic acid (manufactured by Kanto Chemical Co., Inc.) and reacted at 95° C. for 10 hours. After the reaction was completed, in an ice bath, 200 ml of 1 N hydrochloric acid was added thereto and the resultant was stirred for minutes. After the stirring was completed, the resultant was extracted with chloroform to obtain an extract. The extract was washed with hydrochloric acid and saturated saline, thereby obtaining 2.38 g (14.3 mmol) of 6-hydroxy-3,4-methylenedioxybenzaldehyde.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What are the key structural features of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde?

A1: this compound crystallizes with two independent molecules in its asymmetric unit []. Both molecules feature a nearly planar benzodioxole ring system. Intramolecular hydrogen bonding occurs between the hydroxyl group and a neighboring oxygen atom (O—H⋯O). Additionally, intermolecular interactions are observed, specifically O⋯O interactions, contributing to the crystal structure [].

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